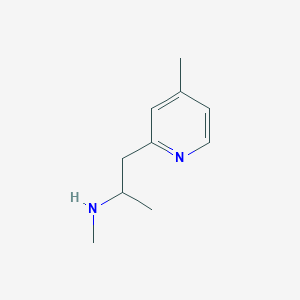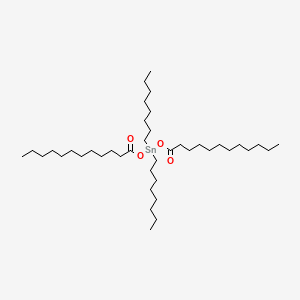
Bis(lauroyloxy)dioctyltin
描述
Bis(lauroyloxy)dioctyltin is a useful research compound. Its molecular formula is C40H80O4Sn and its molecular weight is 743.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of Bis(Lauroyloxy)Dioctyltin are cell membranes . The compound interacts with these membranes, altering their permeability and allowing molecules such as DNA to enter the cell .
Mode of Action
The two lauroyloxy groups on the this compound molecule interact with cell membranes, rendering them more permeable . This facilitated membrane permeability allows molecules such as DNA to enter the cell . Furthermore, this compound’s interaction with specific proteins on the cell membrane is believed to induce the upregulation of certain genes .
Biochemical Pathways
By interacting with cell membranes and proteins, it can influence the regulation of genes and facilitate the entry of DNA into cells .
Result of Action
The result of this compound’s action is the enhanced expression of certain genes and the facilitation of DNA entry into cells . This can have various effects at the molecular and cellular levels, depending on the specific genes that are upregulated and the nature of the DNA that enters the cells .
生化分析
Biochemical Properties
Bis(lauroyloxy)dioctyltin plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to have anti-proliferative properties and is used as a catalyst in the preparation of polymer hydrogels that mimic the extracellular matrix. This compound interacts with enzymes, proteins, and other biomolecules, facilitating reactions that are essential for cellular functions. For instance, it has been used as an initiator in the polymerization of formaldehyde, indicating its role in catalyzing biochemical processes .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes renders them more permeable, allowing molecules such as DNA to enter the cell. This facilitated membrane permeability can lead to the upregulation of certain genes, thereby influencing gene expression and cellular metabolism . Additionally, this compound has been shown to have anti-proliferative effects on cells, which can impact cell growth and division .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and specific proteins. The two lauroyloxy groups on the this compound molecule interact with cell membranes, increasing their permeability. This interaction allows molecules such as DNA to enter the cell, facilitating gene delivery and expression. Furthermore, this compound’s interaction with specific proteins on the cell membrane is believed to induce the upregulation of certain genes, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound has been shown to have high resistance against water vapor and light exposure, which contributes to its stability in various environments. Long-term studies have indicated that the compound can form a polymeric matrix with calcium stearate, which may affect its activity and function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhancing gene expression and stabilizing proteins like antibodies. At higher doses, this compound can exhibit toxic or adverse effects, including potential toxicity to cells and tissues . It is essential to determine the appropriate dosage to maximize the compound’s benefits while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s role as a catalyst in the preparation of polymer hydrogels and its interaction with formaldehyde polymerization indicate its involvement in metabolic processes that are essential for cellular functions . Additionally, this compound’s interaction with specific proteins and enzymes can influence metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interaction with transporters and binding proteins. The compound’s ability to increase cell membrane permeability allows it to be efficiently transported and distributed within cells. This facilitated transport can lead to its localization and accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with cell membranes and specific proteins can lead to its localization in areas where it can exert its effects on cellular functions. This targeted localization is essential for its role in gene expression and delivery, as well as its interaction with other biomolecules within the cell .
属性
IUPAC Name |
[dodecanoyloxy(dioctyl)stannyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBCVRSTVUHIGH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052044 | |
| Record name | Bis(dodecanoyloxy)(dioctyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Stannane, dioctylbis[(1-oxododecyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3648-18-8 | |
| Record name | Dioctyltin dilaurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyltin dilaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dioctylbis[(1-oxododecyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(dodecanoyloxy)(dioctyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyltin dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



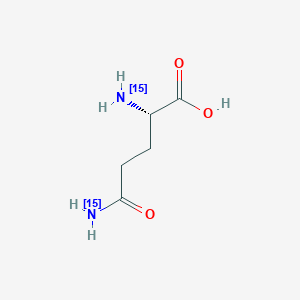

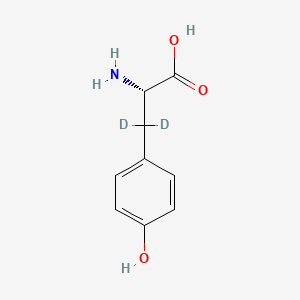

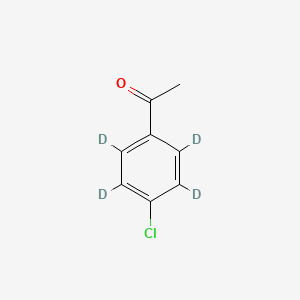
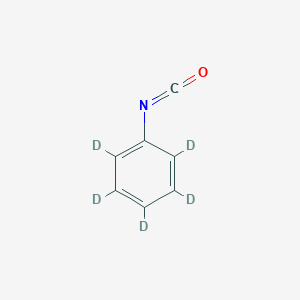
![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)
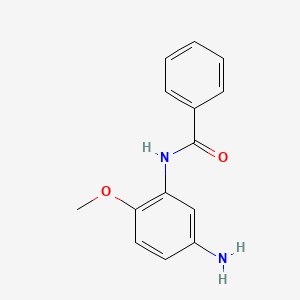
![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)
![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)


